molecular formula C14H21ClFNO B1397349 4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220029-07-1

4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397349
CAS No.: 1220029-07-1
M. Wt: 273.77 g/mol
InChI Key: WKVFBSGPBOREKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride (molecular formula: C₁₂H₁₇ClFNO, molecular weight: 245.722) is a piperidine derivative substituted with a 3-fluorobenzyloxyethyl group. The compound is characterized by a piperidine ring linked via an ethyloxy chain to a 3-fluorobenzyl moiety, with a hydrochloride salt enhancing its solubility . The 3-fluorobenzyl group may influence binding affinity and metabolic stability due to fluorine’s electronegativity and small atomic radius, which can modulate lipophilicity and bioavailability .

Properties

IUPAC Name

4-[2-[(3-fluorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO.ClH/c15-14-3-1-2-13(10-14)11-17-9-6-12-4-7-16-8-5-12;/h1-3,10,12,16H,4-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVFBSGPBOREKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H24ClFNO, with a molecular weight of approximately 269.82 g/mol. The compound features a piperidine ring substituted with a 3-fluorobenzyl ether group, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It may function as an agonist or antagonist at specific neurotransmitter receptors, particularly those related to the central nervous system (CNS). The compound's structure allows it to modulate receptor activity, influencing various physiological processes.

Biological Activity Spectrum

Research indicates that this compound exhibits a wide range of biological activities. A computer-aided evaluation using the PASS (Prediction of Activity Spectra for Substances) tool suggests potential pharmacological activities across various fields, including:

  • Antimicrobial : Potential activity against various microbial strains.
  • CNS Disorders : Possible applications in treating neurological conditions due to its interaction with neurotransmitter systems.
  • Analgesic : Investigated for pain relief properties.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study assessed the antimicrobial effects of several piperidine derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.6 µg/mL to 62.5 µg/mL against Staphylococcus epidermidis and Micrococcus luteus .
  • Neuropharmacological Effects :
    In vitro studies have shown that the compound interacts with dopamine and serotonin receptors, suggesting its potential role in treating anxiety and depression. Binding affinity tests revealed promising results, indicating that this compound could serve as a lead structure for further drug development focused on CNS disorders .

Data Table: Summary of Biological Activities

Activity Type Target Organism/Pathway MIC (µg/mL) Notes
AntimicrobialS. epidermidis15.6Significant activity observed
AntimicrobialM. luteus62.5Effective against Gram-positive bacteria
NeuropharmacologicalDopamine receptorsN/APotential for treating CNS disorders
NeuropharmacologicalSerotonin receptorsN/AModulates neurochemical pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride with structurally analogous piperidine derivatives, focusing on substituent effects, physicochemical properties, and reported biological or safety

Compound Name Substituent Molecular Formula Molecular Weight Key Differences/Properties References
This compound 3-Fluorobenzyloxyethyl C₁₂H₁₇ClFNO 245.722 Fluorine at meta position enhances electronic effects; moderate lipophilicity.
2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride 4-Bromobenzyloxyethyl C₁₄H₁₉BrClNO 348.67 Bromine (para position) increases molecular weight and polarizability; potential higher toxicity .
4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine hydrochloride 4-Bromo-2-nitrophenoxyethyl C₁₃H₁₆BrClN₂O₃ 379.64 Nitro group introduces strong electron-withdrawing effects; may reduce metabolic stability.
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride 2,4-Dichloro-3,5-dimethylphenoxy C₁₅H₂₀Cl₃NO 336.69 Chlorine and methyl groups increase steric bulk; likely higher logP (lipophilicity).
4-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}piperidine hydrochloride Allylphenoxyethyl C₁₆H₂₂ClNO 295.81 Allyl group may confer reactivity (e.g., Michael addition); potential for covalent binding.
4-[(2-Fluorobenzyl)oxy]piperidine hydrochloride (positional isomer) 2-Fluorobenzyloxy C₁₂H₁₅ClFNO 245.72 Fluorine at ortho position may alter steric interactions and binding site accessibility.

Key Observations:

Substituent Position and Electronic Effects: The 3-fluorobenzyl group in the target compound balances electronic effects (fluorine’s electronegativity) without significant steric hindrance, unlike the 2-fluorobenzyl isomer, where ortho substitution may impede receptor binding .

The allylphenoxy derivative’s reactivity could lead to off-target effects, unlike the inert fluorobenzyl group in the target compound .

Research Findings :

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for trifluoromethylphenyl analogs, involving alkylation or coupling reactions (e.g., ethyl 2-chloro-2-oxoacetate with piperidine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.